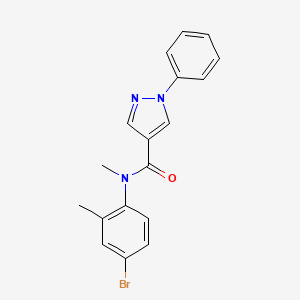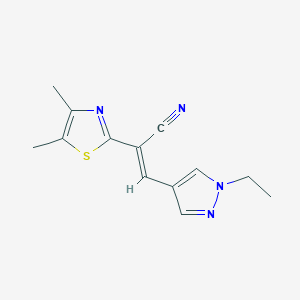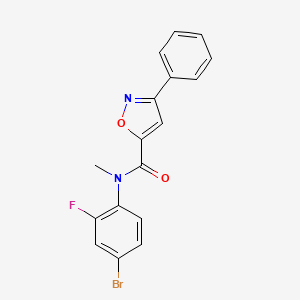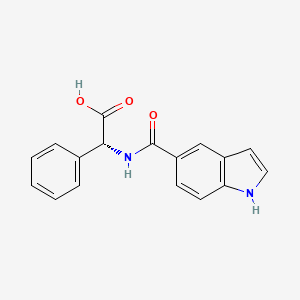
N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been found to possess a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.
Mécanisme D'action
The exact mechanism of action of N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways in the body. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, this compound has been found to activate the p53 tumor suppressor pathway, which plays a critical role in inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exert a range of biochemical and physiological effects in the body. For example, the compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a decrease in inflammation. In addition, this compound has been found to induce apoptosis in cancer cells by activating the p53 pathway. Furthermore, this compound has been shown to protect neurons from oxidative stress and neurotoxicity, leading to a reduction in neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide has several advantages for lab experiments. The compound is readily available and can be synthesized easily using standard laboratory techniques. In addition, this compound has been extensively studied, and its biological activities are well characterized, making it a valuable tool for investigating various disease conditions. However, there are also some limitations to the use of this compound in lab experiments. For example, the compound has relatively low solubility, which can limit its use in certain assays. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide. One potential area of research is the development of novel analogs of this compound with improved properties, such as increased solubility and potency. In addition, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications. Finally, the use of this compound in combination with other drugs or therapies should be investigated to determine whether it can enhance their efficacy.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide involves the reaction of 4-bromo-2-methylbenzaldehyde with N-methyl-1-phenylpyrazole-4-carboxamide in the presence of a suitable catalyst. The resulting compound is then purified using various chromatographic techniques to obtain the final product.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. The compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells, making it a promising candidate for cancer therapy. Furthermore, this compound has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c1-13-10-15(19)8-9-17(13)21(2)18(23)14-11-20-22(12-14)16-6-4-3-5-7-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDRKXGMVSFSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N(C)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B7683060.png)
![(2R)-2-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B7683067.png)


![(3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-(morpholin-4-ylmethyl)piperidine-1-carboxamide](/img/structure/B7683097.png)
![(2S)-2-phenyl-2-[[2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7683111.png)
![4-[(Z)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid](/img/structure/B7683122.png)
![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B7683128.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-2,3,5,6-tetrafluoropyridin-4-amine](/img/structure/B7683129.png)

![N-[(E)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B7683148.png)
![cyclopropyl-[(2R)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683158.png)

![5-ethyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1-(4-fluorophenyl)pyrazole-4-carboxamide](/img/structure/B7683167.png)